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molecular formula C6H3FINO B141603 2-Fluoro-4-iodopyridine-3-carbaldehyde CAS No. 153034-82-3

2-Fluoro-4-iodopyridine-3-carbaldehyde

Cat. No. B141603
M. Wt: 251 g/mol
InChI Key: VONGIOGTLFSXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

2-Fluoro-4-iodo-3-pyridinecarbaldehyde (from Asymchem) (0.97 g) was added portionwise over 5 min to hydrazine hydrate (5 ml). The resulting suspension was stirred at room temperature for 5 h. Water (10 ml) was added and the solid was filtered and washed with further water to give title compound, 664 mg.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([CH:8]=O)=[C:6]([I:10])[CH:5]=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>O>[I:10][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[NH:12][N:13]=[CH:8][C:7]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
FC1=NC=CC(=C1C=O)I
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with further water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC1=C2C(=NC=C1)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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